2-{[(4-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol
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Overview
Description
Preparation Methods
The synthesis of 2-{[(4-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol involves several steps. One common synthetic route includes the reaction of 4-fluoro-2-methylaniline with formaldehyde and 6-methoxyphenol under acidic conditions . The reaction typically proceeds through a Mannich reaction mechanism, where the amine, aldehyde, and phenol react to form the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-{[(4-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2-{[(4-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including its use as a lead compound for drug development, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-{[(4-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol can be compared to other similar compounds, such as:
2-{[(4-Fluoro-2-methylphenyl)amino]methyl}-4-methoxyphenol: This compound has a similar structure but with a different position of the methoxy group, leading to variations in its chemical and biological properties.
2-{[(4-Methylphenyl)amino]methyl}phenol: Lacks the fluorine substituent, which can significantly alter its reactivity and interactions with biological targets.
These comparisons highlight the unique properties of this compound, such as its specific binding affinities and reactivity patterns .
Properties
Molecular Formula |
C15H16FNO2 |
---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
2-[(4-fluoro-2-methylanilino)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C15H16FNO2/c1-10-8-12(16)6-7-13(10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3 |
InChI Key |
FVAZRTWBIUWFOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
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